
Pitavastatin
Overview
Description
Pitavastatin calcium is a member of the statin class of medications, primarily used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This compound calcium was patented in 1987 and approved for medical use in 2003 .
Preparation Methods
The preparation of pitavastatin calcium involves several steps:
Hydrolysis of PI-9: This step involves hydrolyzing PI-9 to obtain (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.
Reaction with Vinyl Acetate: The hydrolyzed product is then reacted with vinyl acetate in a reaction medium under the effect of lipase to separate and obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-diacetoxyl-6-heptenoic acid.
Further Hydrolysis: This product is further hydrolyzed to obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.
Formation of Calcium Salt: Finally, the product is reacted with calcium chloride to obtain this compound calcium.
Chemical Reactions Analysis
Pitavastatin calcium undergoes various chemical reactions:
Oxidation and Reduction: These reactions are crucial in the metabolic pathways of this compound calcium.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Sodium hydroxide is commonly used for hydrolysis, while calcium chloride is used to form the calcium salt.
Major Products: The major product formed is this compound calcium, which is used in pharmaceutical formulations.
Scientific Research Applications
Lipid-Lowering Efficacy
Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that this compound shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.
Study | Population | Dosage | LDL-C Reduction | Duration |
---|---|---|---|---|
REAL-CAD | 13,054 patients with CAD | 1 mg vs. 4 mg | 4.3% vs. 5.4% (hazard ratio 0.81) | Varies |
PROOF | 28,343 patients with hyperlipidemia | 1, 2, or 4 mg | Significant reduction observed | 8 weeks |
The REAL-CAD study highlighted the effectiveness of this compound in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .
Cardiovascular Disease Prevention
This compound has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.
Marker | Baseline Level | Post-Treatment Level | Significance |
---|---|---|---|
hs-CRP | 0.49 mg/L | 0.37 mg/L | P < 0.05 |
Lipoprotein-Associated Phospholipase A2 | Elevated levels observed before treatment | Significant reduction noted post-treatment | Not specified |
These findings suggest that this compound may exert protective effects on vascular health by mitigating inflammation .
Tolerability and Safety Profile
This compound has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of this compound and ezetimibe was well-tolerated in a patient previously intolerant to other statins .
Clinical Case Studies
Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of this compound:
- Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated this compound at a dose of 1 mg combined with ezetimibe without adverse effects .
- Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with this compound .
Mechanism of Action
Pitavastatin calcium exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis . The decreased hepatic cholesterol concentrations lead to an upregulation of low-density lipoprotein receptors, increasing the clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
Pitavastatin calcium is compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin . Unlike other statins, this compound calcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol and is not associated with glucose metabolism impairment . Additionally, this compound calcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .
Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
This compound calcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for patients with dyslipidemia and cardiovascular diseases .
Biological Activity
Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.
This compound's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:
- Decreased LDL-C Levels : this compound significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .
- Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .
- Enhanced LDL Receptor Expression : this compound promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .
In Vitro Studies
- Endothelial Lipase Activity : Research indicates that this compound reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with this compound, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .
- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .
In Vivo Studies
- REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) this compound in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .
- REPRIEVE Trial : In this study involving people with HIV, this compound demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .
Long-term Safety and Efficacy
A long-term observational study involving over 20,000 patients indicated that this compound was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.
Comparison with Other Statins
In comparative studies, this compound has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.
Summary Table of Key Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
REAL-CAD | Patients with stable CAD | High-dose vs Low-dose | High-dose reduced cardiovascular events significantly |
REPRIEVE | People with HIV | This compound vs Placebo | 35% reduction in major adverse cardiovascular events |
LIVES Study | ~20,000 patients | This compound | Significant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%) |
In Vitro Studies | Endothelial cells | This compound | Decreased phospholipase activity by 64% |
Q & A
Basic Research Questions
Q. How can researchers design a robust clinical trial to evaluate Pitavastatin’s cardiovascular benefits in high-risk populations?
- Methodological Answer : Use the PICOT framework to structure the research question:
- P opulation: Specify the cohort (e.g., HIV patients with elevated cardiovascular risk).
- I ntervention: Daily this compound (4 mg).
- C omparison: Placebo or standard care.
- O utcome: Major adverse cardiovascular events (MACE).
- T imeframe: Long-term follow-up (e.g., 5 years).
- This framework ensures alignment with trials like REPRIEVE , which demonstrated a 35% reduction in MACE using this compound .
Q. What are the validated bioanalytical methods for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Follow FDA/EMA guidelines for bioanalytical validation:
- Linearity : Test across the expected concentration range (e.g., 0.1–50 ng/mL).
- Accuracy/Precision : Use quality control samples with ≤15% deviation.
- Selectivity : Ensure no interference from metabolites or co-administered drugs (e.g., antiretrovirals).
- Stability : Assess under storage and processing conditions .
Q. How do researchers assess this compound’s lipid-lowering efficacy in dose-response studies?
- Methodological Answer : Conduct systematic reviews with log dose-response modeling :
- Use Cochrane criteria to select RCTs and controlled studies (3–12 weeks duration).
- Analyze LDL-C reduction per two-fold dose increase (e.g., 5.35% reduction per doubling, 95% CI: 3.32–7.38).
- Compare efficacy against other statins using standardized metrics (e.g., % change in total cholesterol) .
Advanced Research Questions
Q. How can factorial design optimize this compound’s formulation for enhanced bioavailability?
- Methodological Answer : Implement a 3² factorial design with independent variables:
- A : Superdisintegrant concentration (Indion414: 2–8 mg).
- B : Sublimating agent concentration (camphor: 5–20 mg).
- Evaluate dependent parameters: in vitro drug release (Y3), disintegration time (Y2), and water absorption ratio (Y1).
- Use Design Expert® software to generate polynomial equations and optimize desirability functions .
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies (e.g., with AKT inhibitors)?
- Methodological Answer : Apply two-way ANOVA with Dunnett’s test for in vitro studies:
- Compare cell viability across treatment arms (e.g., this compound alone vs. combination with AZD5363).
- Report significance thresholds (e.g., p < 0.0001 for SUM159 cells at 72 hours).
- Validate synergy using combination indices (e.g., Chou-Talalay method) .
Q. How do longitudinal studies evaluate this compound’s renoprotective effects in diabetic nephropathy?
- Methodological Answer : Design a 12-month randomized trial with biomarkers:
- Primary endpoint: Urinary liver-type fatty acid-binding protein (l-FABP) levels.
- Secondary endpoints: Albuminuria, oxidative stress markers (e.g., 8-hydroxydeoxyguanosine).
- Use paired t-tests to compare pre/post-treatment changes (e.g., l-FABP reduction from 18.6 to 8.8 μg/g creatinine, p < 0.01) .
Q. Methodological Considerations for Data Interpretation
- Handling Contradictory Evidence : For dose-dependent effects, reconcile discrepancies between in vitro (e.g., 4 μM this compound in cancer studies ) and clinical doses (4 mg/day in REPRIEVE ) using pharmacokinetic modeling.
- Reproducibility : Document experimental protocols per ICH guidelines (e.g., batch records for tablet formulation ) and share raw datasets as supplementary materials .
- Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding in REPRIEVE ) and adhere to CONSORT guidelines for clinical trial reporting .
Properties
CAS No. |
147511-69-1 |
---|---|
Molecular Formula |
C50H46CaF2N2O8 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-FFNUKLMVSA-L |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Appearance |
white to pale-yellow powder |
Key on ui other cas no. |
147511-69-1 |
Pictograms |
Health Hazard |
solubility |
Very slightly soluble |
Synonyms |
(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |
vapor_pressure |
2.32X10-17 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.